molecular formula C16H19NO5 B3038460 diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate CAS No. 866008-28-8

diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate

Cat. No. B3038460
CAS RN: 866008-28-8
M. Wt: 305.32 g/mol
InChI Key: USAVVMWUHFAANL-UHFFFAOYSA-N
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Description

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate (DEDIM) is an organic compound derived from malonic acid and indole. It is a white solid that is soluble in organic solvents. DEDIM is used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds and the production of pharmaceuticals. It is also used in the synthesis of other compounds, such as dyes and fragrances.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in anticancer research. They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This could make them useful in combating oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This could potentially be harnessed for the development of new antimicrobial drugs.

Material Science Applications

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate has been used in the growth of single crystals by the standard slow evaporation method . These crystals could have applications in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .

Diabetes Treatment

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate has shown potential for diabetes treatment. The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that it may have potential as a therapeutic agent for diabetes.

Cancer Treatment

The presence of benzofuran in the crystal structure of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate suggests that it may have potential as an anti-cancer agent .

properties

IUPAC Name

diethyl 2-(2,3-dihydroindole-1-carbonyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)13(16(20)22-4-2)14(18)17-10-9-11-7-5-6-8-12(11)17/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAVVMWUHFAANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)N1CCC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172111
Record name 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866008-28-8
Record name 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866008-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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